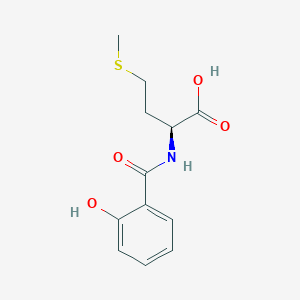![molecular formula C12H7ClO5 B14503630 4-[Chloro(4-methoxyphenyl)methylidene]oxolane-2,3,5-trione CAS No. 62848-98-0](/img/structure/B14503630.png)
4-[Chloro(4-methoxyphenyl)methylidene]oxolane-2,3,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Chloro(4-methoxyphenyl)methylidene]oxolane-2,3,5-trione is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and an oxolane-2,3,5-trione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloro(4-methoxyphenyl)methylidene]oxolane-2,3,5-trione typically involves the reaction of 4-chloro-4-methoxybenzaldehyde with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Chloro(4-methoxyphenyl)methylidene]oxolane-2,3,5-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[Chloro(4-methoxyphenyl)methylidene]oxolane-2,3,5-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[Chloro(4-methoxyphenyl)methylidene]oxolane-2,3,5-trione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-methylaniline
- 4-Chloro-3-methylphenol
- 4’-Chloro-2-hydroxy-4-methoxybenzophenone
Uniqueness
4-[Chloro(4-methoxyphenyl)methylidene]oxolane-2,3,5-trione is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a chloro-substituted aromatic ring and an oxolane-2,3,5-trione moiety sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
62848-98-0 |
|---|---|
Molekularformel |
C12H7ClO5 |
Molekulargewicht |
266.63 g/mol |
IUPAC-Name |
4-[chloro-(4-methoxyphenyl)methylidene]oxolane-2,3,5-trione |
InChI |
InChI=1S/C12H7ClO5/c1-17-7-4-2-6(3-5-7)9(13)8-10(14)12(16)18-11(8)15/h2-5H,1H3 |
InChI-Schlüssel |
SHUQIRWFTLJFHH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=C2C(=O)C(=O)OC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


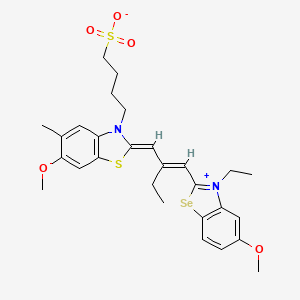
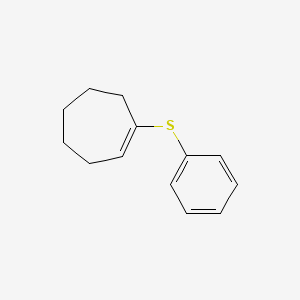
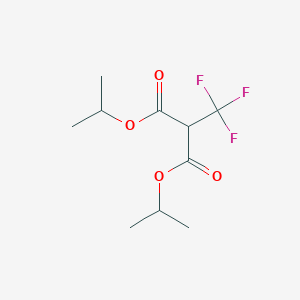
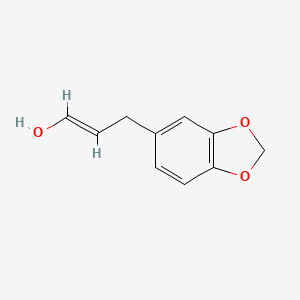
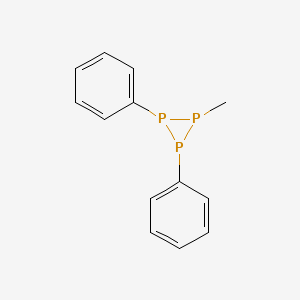
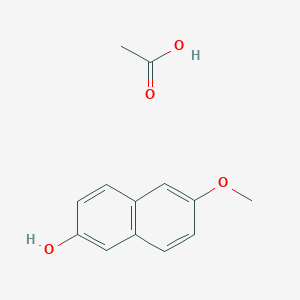
![2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol](/img/structure/B14503599.png)
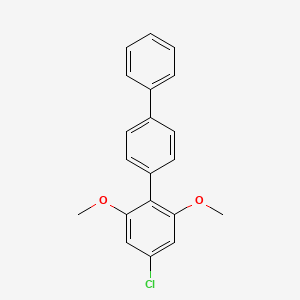
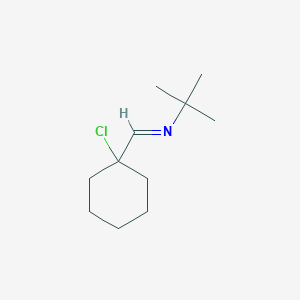
![N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide](/img/structure/B14503608.png)

![4-Hydroxy-3-{(E)-[(4-nitrophenyl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B14503629.png)
![8-Ethyl-6-methyl-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14503636.png)
